molecular formula C21H19ClFN5O2 B2938105 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251550-02-3

3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2938105
CAS No.: 1251550-02-3
M. Wt: 427.86
InChI Key: HUTIEURKCPUNCZ-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound characterized by its unique structure, comprising various functional groups such as chloro, fluorophenyl, triazole, piperidine, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, several synthetic steps are required:

  • Formation of 1-(3-fluorophenyl)-1H-1,2,3-triazole:

  • Coupling with Piperidine: : The synthesized triazole compound is then coupled with 4-piperidone under suitable conditions to form the intermediate.

  • Attachment of the Benzamide Group: : The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactions, advanced catalytic systems, and efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at the piperidine ring or at the benzamide group.

  • Reduction: : Reduction reactions may target the carbonyl groups or the triazole ring.

  • Substitution: : The chloro and fluoro groups make this compound a candidate for various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines or thiols; electrophiles like alkyl halides.

Major Products Formed

The major products would depend on the specific reaction type but can include:

  • Oxidation: : Oxidized forms of piperidine or benzamide.

  • Reduction: : Reduced triazole or benzamide derivatives.

  • Substitution: : New compounds with modified chloro or fluoro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for creating more complex molecules, facilitating studies in synthetic methodologies and reaction mechanisms.

Biology

Biologically, it may act as a ligand in biochemical assays, aiding in the identification of molecular interactions and functions.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, it may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, where it modulates biological pathways through binding or inhibition, depending on its structural compatibility with the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Slight structural variation with potential differences in biological activity.

  • 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)morpholin-4-yl)benzamide: : Presence of morpholine instead of piperidine, altering its physicochemical properties.

Uniqueness

There you go—a deep dive into 3-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. Hope you found it enlightening!

Properties

IUPAC Name

3-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-15-4-1-3-14(11-15)20(29)24-17-7-9-27(10-8-17)21(30)19-13-28(26-25-19)18-6-2-5-16(23)12-18/h1-6,11-13,17H,7-10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTIEURKCPUNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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